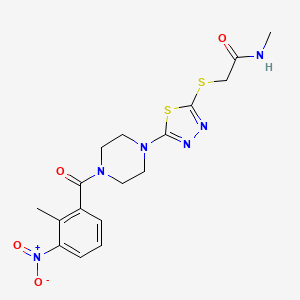

![molecular formula C24H32N6O4 B3005390 Ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate CAS No. 1189996-27-7](/img/structure/B3005390.png)

Ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoxalines . These are a type of heterocyclic compounds that have been studied for their potential biological activities .

Synthesis Analysis

While the specific synthesis for this compound is not available, [1,2,4]triazolo[4,3-a]quinoxalines are generally synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[4,3-a]quinoxaline core is a fused ring system that includes a triazole ring and a quinoxaline ring .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the amine group could participate in acid-base reactions, and the ester group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like the amine and ester could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which are part of the compound , have been synthesized and tested for their antiviral activities . Some of the synthesized compounds exhibited cytotoxicity at concentration 160 μg/ml and showed promising antiviral activity .

Antimicrobial Activity

These derivatives have also been tested for their antimicrobial properties . Compounds containing piperazine or piperidine, like the one , were found to enhance the antimicrobial activity of the fused triazoles ring systems . Some of these compounds exhibit antibacterial and/or antifungal activities .

Antibiotic Use

Quinoxaline-containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics . The quinoxaline moiety has been found to have a wide spectrum of biological importance .

Anticancer Agents

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells for their DNA intercalation activities as anticancer agents . Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site .

In Vivo Efficacy Testing

To assess the efficacy of these compounds on in vivo models, the maximum tolerated dose of single and repeated intra-peritoneal administrations and pharmacokinetic parameters have been determined .

Synthesis of New Compounds

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This process could potentially lead to the discovery of new compounds with unique properties.

Zukünftige Richtungen

The future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. The [1,2,4]triazolo[4,3-a]quinoxaline scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds .

Wirkmechanismus

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets in the body.

Mode of Action

The compound’s mode of action is likely related to its ability to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA molecule and potentially leading to cell death. This mechanism is often exploited by anticancer agents .

Biochemical Pathways

Given the compound’s potential dna intercalating activity, it can be inferred that it may affect pathways related to dna replication and transcription . Disruption of these pathways can lead to cell cycle arrest and apoptosis, which are common mechanisms of action for anticancer drugs .

Pharmacokinetics

The compound’s potential as an anticancer agent suggests that it may have favorable pharmacokinetic properties that allow it to reach its target sites in the body effectively .

Result of Action

The compound’s DNA intercalating activity can lead to disruption of normal cellular processes, potentially resulting in cell death . This makes the compound a potential candidate for anticancer therapy. In particular, one study found that a similar compound was potent against HepG2, HCT116, and MCF-7 cancer cell lines .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the pH and temperature of the body, the presence of other drugs or substances, and individual patient factors such as age, sex, and health status.

This compound represents an interesting area of study for the development of new therapeutic agents, particularly in the field of oncology .

Eigenschaften

IUPAC Name |

ethyl 1-[2-[2-(3-methylbutylamino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O4/c1-4-34-23(32)17-10-13-28(14-11-17)21-22-27-29(15-20(31)25-12-9-16(2)3)24(33)30(22)19-8-6-5-7-18(19)26-21/h5-8,16-17H,4,9-15H2,1-3H3,(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNATVVDPAQTEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005311.png)

![2,4-Dimethyl-5-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B3005315.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3005316.png)

![Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3005317.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3005318.png)

![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate](/img/structure/B3005323.png)

![N-[[4-[(2-Methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B3005325.png)

![N4-(3,5-dimethylphenyl)-N6-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3005329.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B3005330.png)